molecular formula C12H14N2O B182012 4-(Morpholinomethyl)benzonitrile CAS No. 37812-51-4

4-(Morpholinomethyl)benzonitrile

Cat. No. B182012
Key on ui cas rn: 37812-51-4
M. Wt: 202.25 g/mol
InChI Key: BCZLYNFDOJXWGN-UHFFFAOYSA-N
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Patent
US09115088B2

Procedure details

To a stirred suspension of 4-(morpholinomethyl)benzonitrile (preparation 5) (1.00 g, 5 mmol) in toluene (19 ml), 3M methyl magnesium bromide in ethyl ether (5 ml, 15 mmol) was added at room temperature under argon. The resulting suspension was refluxed for 4 h, allowed to reach room temperature and then cooled down to 0° C., acidified with 10% HCl and then heated to reflux for 1 h. The two phases were separated and the aqueous phase rinsed with ethyl acetate, then brought to pH 10 with NH4OH and extracted with DCM. The phases were separated and the organic phase was dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by flash column chromatography using an 80 g silica gel cartridge and eluting with DCM (Solvent A) and MeOH (Solvent B) and the following gradient: 1 min hold 100% A followed by a 12 min ramp to 2.5% B and then 5 min hold at 2.5% B. The desired fractions were concentrated to dryness under vacuum to obtain the desired compound as a white solid (0.79 g, 3.6 mmol, Yield: 70%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4](CC2C=CC(C#N)=CC=2)[CH2:3][CH2:2]1.[CH2:16]([O:18]CC)[CH3:17].Cl.[C:22]1([CH3:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C[Mg]Br>[O:1]1[CH2:2][CH2:3][N:4]([CH2:28][C:22]2[CH:27]=[CH:26][C:25]([C:16](=[O:18])[CH3:17])=[CH:24][CH:23]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CCN(CC1)CC1=CC=C(C#N)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
19 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature under argon
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the aqueous phase rinsed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with DCM (Solvent A) and MeOH (Solvent B)
CUSTOM
Type
CUSTOM
Details
1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
5 min
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
product
Smiles
O1CCN(CC1)CC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.6 mmol
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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